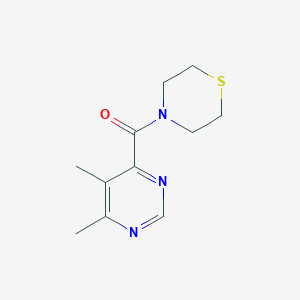
(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DTMM belongs to the class of pyrimidine derivatives and has a molecular formula of C12H18N2O2S.
作用機序
(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has been shown to selectively target cancer cells by inducing DNA damage and inhibiting the activity of oncogenic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit the activity of specific enzymes and proteins involved in cellular processes. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to have antibacterial and antifungal effects, inhibiting the growth of various pathogenic microorganisms.
実験室実験の利点と制限
(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound has been shown to have high potency and selectivity for specific targets, making it a valuable tool for drug discovery and development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound can also be toxic to cells at high concentrations, which can affect the interpretation of results.
将来の方向性
(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone has shown promising results in various scientific research applications, and there are several future directions for its use. This compound can be further optimized for its pharmacological properties and used as a lead compound for drug discovery and development. It can also be used in combination with other drugs to enhance their efficacy and reduce their toxicity. This compound can be studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Further research is needed to fully understand the pharmacological properties of this compound and its potential applications in medicine.
合成法
(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process involving the reaction of 4-chloropyrimidine with morpholine followed by the addition of thiomorpholine and the subsequent reduction of the resulting intermediate. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to obtain high yields and purity of this compound.
科学的研究の応用
(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has shown potential as an antibacterial and antifungal agent, inhibiting the growth of various pathogenic microorganisms.
特性
IUPAC Name |
(5,6-dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-8-9(2)12-7-13-10(8)11(15)14-3-5-16-6-4-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUMZVDNGTBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)
![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)
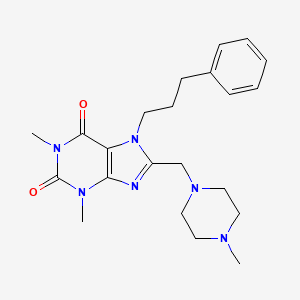
![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)
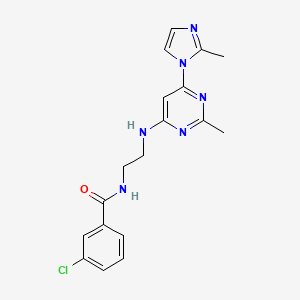
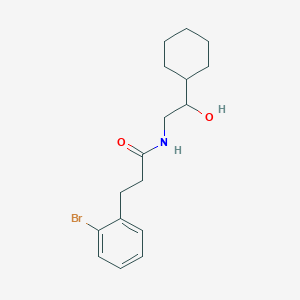
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)
![4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2495696.png)

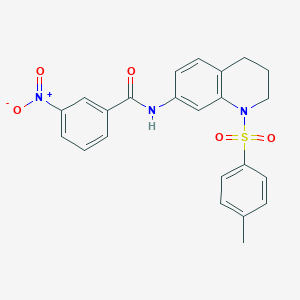
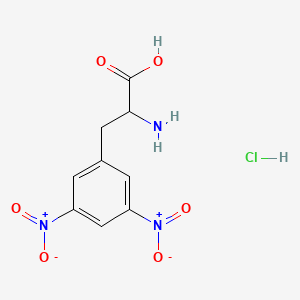
![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)